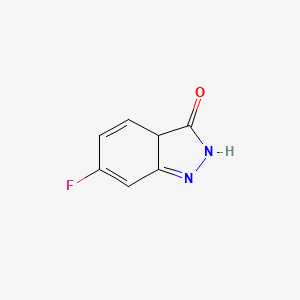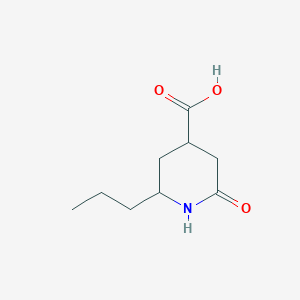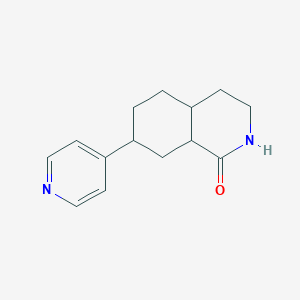
7-pyridin-4-yl-3,4,4a,5,6,7,8,8a-octahydro-2H-isoquinolin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-pyridin-4-yl-3,4,4a,5,6,7,8,8a-octahydro-2H-isoquinolin-1-one is a heterocyclic compound that features a pyridine ring fused to an isoquinoline structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-pyridin-4-yl-3,4,4a,5,6,7,8,8a-octahydro-2H-isoquinolin-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the condensation of a pyridine derivative with a suitable isoquinoline precursor can be carried out in the presence of a catalyst such as palladium acetate and a base like cesium carbonate in an aqueous ethanol solution under an argon atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
化学反应分析
Types of Reactions
7-pyridin-4-yl-3,4,4a,5,6,7,8,8a-octahydro-2H-isoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated derivatives of the compound.
科学研究应用
7-pyridin-4-yl-3,4,4a,5,6,7,8,8a-octahydro-2H-isoquinolin-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 7-pyridin-4-yl-3,4,4a,5,6,7,8,8a-octahydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzyme active sites or receptor proteins, modulating their activity. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
相似化合物的比较
Similar Compounds
1,2,3,4-tetrahydroisoquinoline: A simpler isoquinoline derivative with similar structural features.
Pyridine derivatives: Compounds with a pyridine ring that exhibit similar reactivity patterns.
Uniqueness
7-pyridin-4-yl-3,4,4a,5,6,7,8,8a-octahydro-2H-isoquinolin-1-one is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C14H18N2O |
|---|---|
分子量 |
230.31 g/mol |
IUPAC 名称 |
7-pyridin-4-yl-3,4,4a,5,6,7,8,8a-octahydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C14H18N2O/c17-14-13-9-12(10-3-6-15-7-4-10)2-1-11(13)5-8-16-14/h3-4,6-7,11-13H,1-2,5,8-9H2,(H,16,17) |
InChI 键 |
GIWIYXNABRGTFU-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CC2C1CCNC2=O)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


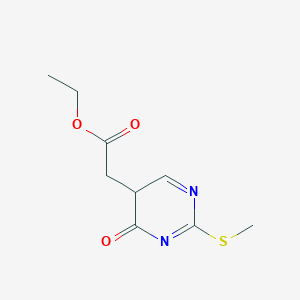

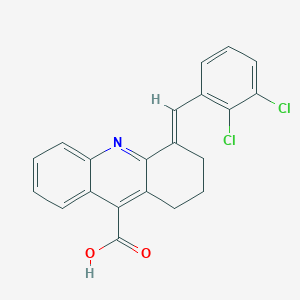

![6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12359611.png)
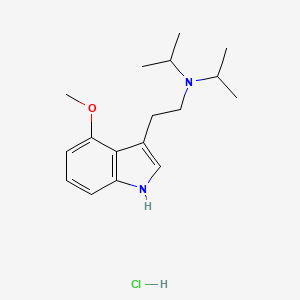

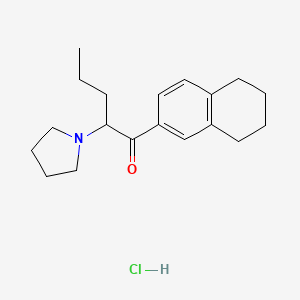
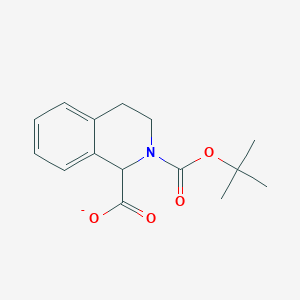
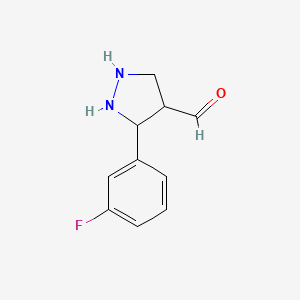
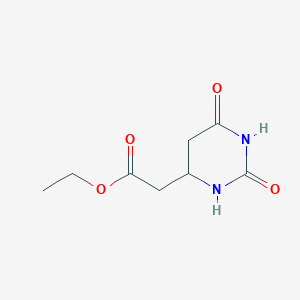
![(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-21,24-dihydroxy-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B12359669.png)
